cis-Cyclopentane-1,3-diol cis-Cyclopentane-1,3-diol
Brand Name: Vulcanchem
CAS No.: 16326-97-9
VCID: VC21270122
InChI: InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2/t4-,5+
SMILES: C1CC(CC1O)O
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol

cis-Cyclopentane-1,3-diol

CAS No.: 16326-97-9

Cat. No.: VC21270122

Molecular Formula: C5H10O2

Molecular Weight: 102.13 g/mol

* For research use only. Not for human or veterinary use.

cis-Cyclopentane-1,3-diol - 16326-97-9

Specification

CAS No. 16326-97-9
Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
IUPAC Name (1R,3S)-cyclopentane-1,3-diol
Standard InChI InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2/t4-,5+
Standard InChI Key NUUPJBRGQCEZSI-SYDPRGILSA-N
Isomeric SMILES C1C[C@@H](C[C@@H]1O)O
SMILES C1CC(CC1O)O
Canonical SMILES C1CC(CC1O)O

Introduction

Chemical Structure and Properties

Molecular Structure

Cis-Cyclopentane-1,3-diol consists of a five-membered cyclopentane ring with two hydroxyl groups attached at the 1st and 3rd carbon atoms. The cis configuration ensures that these hydroxyl groups are positioned on the same side of the ring plane, leading to specific stereochemical interactions.

The IUPAC name for this compound is (1R,3S)-cyclopentane-1,3-diol . Its structural formula can be represented as:

HO-CH2CHCH2CHOH\text{HO-CH}_2-\text{CH}-\text{CH}_2-\text{CH}-\text{OH}

where the hydroxyl groups are attached to the first and third carbon atoms.

Physical Properties

Cis-Cyclopentane-1,3-diol is a crystalline solid under standard conditions. Key physical properties include:

PropertyValueReference
Molecular FormulaC5H10O2C_5H_{10}O_2
Molecular Weight102.13 g/mol
Melting Point~80°C
SolubilitySoluble in water
StereochemistryCis

The compound’s solubility in water is attributed to the presence of two hydroxyl groups capable of forming hydrogen bonds with water molecules.

Synthesis of cis-Cyclopentane-1,3-diol

Laboratory Synthesis Methods

Several synthetic routes have been developed for producing cis-Cyclopentane-1,3-diol:

Reduction of Cyclopentane-1,3-dione

One common method involves the reduction of cyclopentane-1,3-dione using reducing agents such as sodium borohydride (NaBH4NaBH_4) or lithium aluminum hydride (LiAlH4LiAlH_4). This reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Hydrolysis of Cyclopentene Oxide

Another approach involves the hydrolysis of cyclopentene oxide in the presence of an acid catalyst. This reaction yields both cis and trans isomers of cyclopentane-1,3-diol, which can be separated by fractional distillation or chromatography.

Catalytic Hydrogenation

In industrial settings, catalytic hydrogenation of cyclopentane-1,3-dione is employed. This process uses catalysts such as palladium on carbon (Pd/CPd/C) under high pressure and temperature to achieve high yields and purity .

Reaction Conditions

The following table summarizes key reaction conditions for synthesizing cis-Cyclopentane-1,3-diol:

MethodReagentSolventTemperatureYield
ReductionNaBH4NaBH_4, LiAlH4LiAlH_4THF~25°C~85%
HydrolysisAcid catalystWater~50°C~70%
Catalytic HydrogenationPd/CPd/CEthanol~100°C~90%

Reactivity and Chemical Behavior

Oxidation Reactions

Cis-Cyclopentane-1,3-diol can be oxidized to form cyclopentane-1,3-dione using oxidizing agents such as potassium permanganate (KMnO4KMnO_4) or chromium trioxide (CrO3CrO_3). The reaction proceeds via radical intermediates that favor planar transition states due to the cis configuration.

Reduction Reactions

Further reduction of cis-Cyclopentane-1,3-diol can yield cyclopentane under anhydrous conditions using strong reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) .

Substitution Reactions

The hydroxyl groups in cis-Cyclopentane-1,3-diol participate in nucleophilic substitution reactions to form halogenated derivatives such as dichlorocyclopentane or dibromocyclopentane . These reactions retain the cis stereochemistry.

Polymerization

Cis-Cyclopentane-1,3-diol serves as a monomer for synthesizing high-molecular-weight polyesters through thin-film polycondensation at elevated temperatures (~180°C) . The cis configuration enhances chain rigidity and thermal stability.

Applications

Synthetic Chemistry

Cis-Cyclopentane-1,3-diol acts as a valuable building block for synthesizing complex organic molecules such as prostaglandins and chiral pharmaceuticals .

Material Science

The compound is used in polymer chemistry to produce polyesters with improved mechanical properties and thermal stability .

Pharmacology

Due to its biological activity, cis-Cyclopentane-1,3-diol has potential applications in drug development as an enzyme inhibitor or precursor for bioactive compounds .

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